molecular formula C11H18N4O2 B6145991 tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate CAS No. 1784048-63-0

tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Cat. No. B6145991
CAS RN: 1784048-63-0
M. Wt: 238.3
InChI Key:
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate”, there are related compounds that have been synthesized. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . This synthesis was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Scientific Research Applications

Organic Synthesis

As an intermediate in organic synthesis, this compound can be utilized to synthesize complex molecules. Its tert-butyl group can provide steric hindrance, which is beneficial in selective reactions, while the pyrrolopyrazole moiety can participate in various organic transformations .

Agrochemicals

The tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate can be explored for its potential use in agrochemicals. Its structural features may be conducive to creating compounds with herbicidal or pesticidal activities .

Dyestuff Industry

In the dyestuff industry, the compound’s nitrogen-rich heterocyclic system could be employed to develop new dyes with unique chromophoric properties. The presence of multiple nitrogen atoms can lead to dyes with enhanced stability and colorfastness .

Future Directions

While specific future directions for “tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate” are not available in the search results, it’s worth noting that N-heterocyclic amines, which include pyrazoles, are valuable building blocks in drug discovery and modern organic synthesis . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Therefore, the ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate involves the reaction of tert-butyl 3-(bromomethyl)-1-methyl-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate with ammonia gas in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "tert-butyl 3-(bromomethyl)-1-methyl-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate", "ammonia gas", "palladium catalyst" ], "Reaction": [ "Add tert-butyl 3-(bromomethyl)-1-methyl-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate and palladium catalyst to a reaction vessel", "Add ammonia gas to the reaction vessel and stir the mixture at room temperature for several hours", "Filter the mixture to remove the palladium catalyst", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography to obtain tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate" ] }

CAS RN

1784048-63-0

Product Name

tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Molecular Formula

C11H18N4O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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